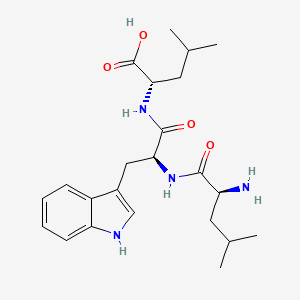

H-Leu-trp-leu-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O4/c1-13(2)9-17(24)21(28)26-19(22(29)27-20(23(30)31)10-14(3)4)11-15-12-25-18-8-6-5-7-16(15)18/h5-8,12-14,17,19-20,25H,9-11,24H2,1-4H3,(H,26,28)(H,27,29)(H,30,31)/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFOYSCDUWTZBF-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Leu Trp Leu Oh and Analogous Peptides

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Leu-Trp-Leu-OH

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble polymer support. bachem.com This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. bachem.com The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology. bachem.com

The synthesis of this compound via Fmoc-based SPPS commences with the anchoring of the C-terminal amino acid, Fmoc-Leu-OH, to a suitable resin, such as Wang resin or 2-chlorotrityl chloride resin. sigmaaldrich.com The use of trityl-based resins is often recommended for peptides with C-terminal tryptophan or other sensitive residues to minimize side reactions during cleavage. sigmaaldrich.com The synthesis proceeds through iterative cycles of Fmoc group removal, typically with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), followed by the coupling of the subsequent Fmoc-protected amino acid. peptide.comcsic.es For the synthesis of this compound, the sequence of addition would be Fmoc-Trp(Boc)-OH followed by Fmoc-Leu-OH. The Boc (tert-butyloxycarbonyl) group on the tryptophan indole (B1671886) side chain is crucial to prevent side reactions during the acidic cleavage step.

Optimization of the synthesis protocol is critical for achieving high purity and yield. This includes ensuring complete Fmoc deprotection and coupling at each step, which can be monitored using qualitative tests like the Kaiser test. In some cases, "in situ" Fmoc removal protocols, where the deprotection agent is added directly to the coupling reaction mixture of the next cycle, have been developed to streamline the process. peptide.comcsic.es

Table 1: Representative Fmoc-SPPS Cycle for this compound

| Step | Reagent/Solvent | Purpose |

| 1. Swelling | DMF | Prepares the resin for synthesis. |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from the N-terminus. |

| 3. Washing | DMF, DCM, etc. | Removes excess piperidine and byproducts. |

| 4. Coupling | Fmoc-AA-OH, Coupling Reagent, Base in DMF | Forms the peptide bond with the next amino acid. |

| 5. Washing | DMF, DCM, etc. | Removes excess reagents and byproducts. |

| Repeat steps 2-5 for each amino acid in the sequence. | ||

| 6. Final Fmoc Deprotection | 20% Piperidine in DMF | Exposes the N-terminal amine of the full peptide. |

| 7. Cleavage and Deprotection | TFA-based cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups. |

This is a generalized protocol and specific conditions may vary.

The formation of the amide bond between amino acids is a critical step, facilitated by coupling reagents. The choice of reagent can significantly impact the efficiency of the synthesis and the level of side reactions, such as racemization. americanpeptidesociety.orguni-kiel.de For the synthesis of a relatively short peptide like this compound, a variety of coupling reagents can be employed effectively.

Commonly used coupling reagents belong to the uronium/aminium or phosphonium (B103445) salt families. uni-kiel.depeptide.com O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and widely used. peptide.comnih.gov HATU is often favored for its faster reaction kinetics and lower propensity for racemization, especially when used with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.comnih.govresearchgate.net However, for a straightforward tripeptide synthesis, HBTU in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) provides excellent results with minimal side reactions. uni-kiel.decreative-peptides.com The combination of HBTU and HOBt is known to enhance coupling efficiency and suppress racemization. creative-peptides.com

Table 2: Comparison of Common Coupling Reagents

| Coupling Reagent | Advantages | Disadvantages |

| HBTU | High efficiency, cost-effective. peptide.comcreative-peptides.com | Can cause side reactions if used in excess. nih.gov |

| HATU | Faster kinetics, less racemization than HBTU. peptide.comresearchgate.net | More expensive than HBTU, can modify N-terminus if used in excess. nih.gov |

| PyBOP | Effective for sterically hindered couplings. | Can generate toxic byproducts. |

| DIC/HOBt | Economical, simple to use. | Can lead to the formation of a urea (B33335) byproduct that can be difficult to remove. |

Once the peptide chain is fully assembled on the solid support, the final step is to cleave it from the resin and simultaneously remove the side-chain protecting groups. rsc.org This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). rsc.org For a peptide containing tryptophan, like this compound, the cleavage cocktail must include "scavengers" to prevent the reactive carbocations generated during deprotection from modifying the indole ring of tryptophan. thermofisher.comnih.gov

A common cleavage cocktail for tryptophan-containing peptides is "Reagent K," which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). nih.gov Another effective cocktail utilizes a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. acs.org The choice of scavengers is critical to minimize side reactions and obtain a high-purity crude product. nih.gov After cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then lyophilized. bachem.com

The crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.compepdd.comnih.gov This technique separates the target peptide from impurities based on hydrophobicity. pepdd.com A C18 column is frequently used, with a mobile phase consisting of a gradient of acetonitrile (B52724) in water, both containing a small amount of TFA (typically 0.1%) as an ion-pairing agent. bachem.comnih.gov Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized to yield the final this compound product. bachem.com

Trifluoroacetic acid (TFA) is a critical reagent in Fmoc-based SPPS, primarily used for the final cleavage and deprotection of the peptide. rsc.org However, its use is not without potential complications. The highly acidic nature of TFA can lead to several side reactions that can affect the properties and purity of the final peptide. nih.gov

One of the most significant concerns with TFA is the potential for trifluoroacetylation of free amino groups, which can lead to chain termination. pnas.org This occurs when residual TFA reacts with the N-terminal amine of the growing peptide chain. pnas.org While this is more of a concern during the iterative deprotection steps in Boc-based synthesis, it can still occur during the final cleavage in Fmoc synthesis, particularly if the peptide is exposed to TFA for extended periods. pnas.org

For peptides containing sensitive residues like tryptophan, TFA can promote the formation of reactive cationic species from the cleavage of protecting groups. These can then alkylate the electron-rich indole ring of tryptophan, leading to undesired byproducts. thermofisher.com The inclusion of scavengers in the cleavage cocktail is essential to mitigate this issue. nih.gov Furthermore, prolonged exposure to strong acid can potentially cause the hydrolysis of sensitive peptide bonds, although this is less common for a short peptide like this compound. thermofisher.com The properties of the final peptide, such as its solubility and chromatographic behavior, can be influenced by the presence of these TFA-induced impurities.

Cleavage and Purification Techniques for this compound

Solution-Phase Peptide Synthesis Approaches for this compound

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis or LPPS) remains a viable and sometimes advantageous alternative, particularly for the large-scale production of shorter peptides like this compound. bachem.comgoogle.com In this approach, the peptide is synthesized sequentially in a homogenous solution, with purification of the intermediate peptides after each coupling step. bachem.com

The synthesis of this compound in solution would typically involve the coupling of protected amino acid fragments. For instance, Fmoc-Trp(Boc)-OH could be coupled with H-Leu-OH or a C-terminally protected leucine (B10760876) derivative (e.g., Leu-OMe or Leu-OBn). nih.gov After purification of the resulting dipeptide, the Fmoc group would be removed, and the subsequent coupling with Fmoc-Leu-OH would be performed. The choice of protecting groups is critical to ensure selective deprotection at each step. bachem.com Common protecting group strategies in solution-phase synthesis include the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and Z/tBu (benzyloxycarbonyl/tert-butyl) combinations. bachem.com

A key advantage of solution-phase synthesis is the ability to purify and fully characterize the intermediate peptides, ensuring the quality of the final product. google.com However, it is generally more labor-intensive and time-consuming than SPPS due to the need for purification after each step. peptidream.com Recent advancements in continuous-flow liquid-phase peptide synthesis are addressing some of these limitations, offering a more automated and efficient approach. peptidream.comrsc.org

Chemoenzymatic Synthesis Routes for Peptide Analogues

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis to produce peptides and their analogues. This approach can offer several advantages, including high stereoselectivity, the absence of racemization, and the use of milder reaction conditions. scispace.com

Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions. wikipedia.org Thermolysin and papain are two enzymes that have been successfully employed for peptide synthesis. scispace.com Thermolysin, a thermostable metalloproteinase, catalyzes the formation of peptide bonds involving hydrophobic amino acids. wikipedia.orgnih.gov It shows a preference for hydrophobic L-amino acids as the donor of the carbonyl group. nih.gov This makes it a potentially suitable catalyst for synthesizing the Leu-Trp and Trp-Leu bonds in this compound, given the hydrophobic nature of both leucine and tryptophan. nih.govchinesechemsoc.org Studies have shown that thermolysin can catalyze peptide synthesis with non-natural amino acids as well. nih.gov

Papain, a cysteine protease, also exhibits broad substrate specificity and has been used for peptide synthesis in both aqueous and organic media. nih.govmdpi.comwalshmedicalmedia.com It can catalyze the coupling of a wide range of amino acid derivatives. oup.com The efficiency of papain-catalyzed synthesis can be influenced by factors such as pH, solvent, and the nature of the protecting groups on the amino acid substrates. nih.gov

While the direct enzymatic synthesis of this compound may not be as established as chemical methods, the principles of chemoenzymatic synthesis offer a promising avenue for the production of this and other peptide analogues, particularly where high stereopurity is paramount.

Conformational Analysis and Spectroscopic Characterization of H Leu Trp Leu Oh

Spectroscopic Techniques for H-Leu-Trp-Leu-OH Structural Elucidation

A suite of spectroscopic methods provides detailed insights into the structure and dynamics of this compound in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. auremn.org.br For a flexible linear peptide like this compound, the observed NMR spectrum is an average of multiple rapidly interconverting conformations. thieme-connect.de The chemical shifts of the signals are primarily determined by the types of amino acids present and to a lesser extent by the specific sequence and conformation. thieme-connect.de

Proton (¹H) NMR is the most common technique, requiring only a few milligrams of the peptide. thieme-connect.de Analysis of two-dimensional (2D) NMR spectra, such as TOCSY and NOESY, can reveal through-bond and through-space correlations between protons, respectively. For instance, sequential HN-HN connectivities observed in a NOESY spectrum can indicate the propensity to form a bend in the peptide backbone. researchgate.net The chemical shifts of the α-protons, when compared to their "random coil" values, can also provide information about the secondary structure. researchgate.net

Furthermore, advanced NMR techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to study the interaction of this compound with other molecules. A decrease in the diffusion coefficient of the peptide upon the addition of another molecule suggests the formation of a complex. plos.org Heteronuclear NMR, such as ¹H-¹³C correlation spectra, can provide site-specific information about structural changes upon binding to other molecules, as indicated by chemical shift perturbations. nih.gov

Table 1: Representative ¹H NMR Data for Peptides in Solution This table is a generalized representation and not specific to this compound as detailed experimental data is not publicly available.

| Proton Type | Typical Chemical Shift Range (ppm) in Peptides | Information Gained |

|---|---|---|

| Amide (NH) | 7.5 - 9.0 | Backbone conformation, hydrogen bonding |

| α-Proton (αH) | 3.5 - 5.0 | Secondary structure, backbone conformation |

| Side-chain Protons | 0.5 - 7.5 | Side-chain conformation and environment |

The intrinsic fluorescence of the tryptophan (Trp) residue in this compound serves as a sensitive probe of its local microenvironment and interactions with other molecules. caltech.edu The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its surroundings.

When this compound interacts with another molecule, changes in the fluorescence intensity (quenching or enhancement) and the position of the emission maximum can be observed. beilstein-journals.orgnih.gov For example, a significant quenching of tryptophan fluorescence upon the addition of a binding partner can indicate a direct interaction, such as π-π stacking between the indole (B1671886) ring of tryptophan and an aromatic moiety of the other molecule. beilstein-journals.orgnih.gov Time-resolved fluorescence spectroscopy can provide even more detailed information about the dynamics of the tryptophan environment, including rotational correlation times and solvent relaxation. nih.gov

Table 2: Tryptophan Fluorescence Properties and Their Interpretations This table illustrates general principles of tryptophan fluorescence.

| Fluorescence Parameter | Change | Possible Interpretation |

|---|---|---|

| Emission Maximum (λmax) | Blue shift (to shorter wavelength) | Tryptophan is in a more nonpolar environment |

| Emission Maximum (λmax) | Red shift (to longer wavelength) | Tryptophan is in a more polar environment |

| Fluorescence Intensity | Quenching (decrease) | Interaction with a quencher molecule, conformational change |

| Fluorescence Intensity | Enhancement (increase) | Shielding from solvent, change in local environment |

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing valuable information about the secondary structure and hydrogen bonding patterns within this compound. auremn.org.br The amide I band (primarily C=O stretching) and the amide II band (N-H bending and C-N stretching) are particularly sensitive to the peptide's conformation. osti.gov

The frequency of the amide I band can help distinguish between different secondary structures. For example, a 3₁₀-helix typically shows an amide I band at a higher frequency (around 1662 cm⁻¹) compared to an α-helix (around 1654 cm⁻¹). explorationpub.com The position of the C=O stretching frequency is also strongly correlated with the number of hydrogen bonds it is involved in; a higher number of hydrogen bonds leads to a lower stretching frequency. nih.gov Computational models, often using density functional theory (DFT), are frequently employed to aid in the interpretation of experimental IR spectra by predicting vibrational frequencies for different conformations. mdpi.com

Table 3: Characteristic Amide I IR Frequencies for Peptide Secondary Structures This table provides typical frequency ranges.

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| 3₁₀-Helix | 1660 - 1666 |

| β-Sheet | 1620 - 1640 (and a weaker band around 1685) |

For example, an α-helix is characterized by two negative bands around 222 nm and 208 nm, and a positive band around 192 nm. univr.it A β-sheet shows a negative band around 218 nm and a positive band around 196 nm, while a random coil structure typically has a positive band around 212 nm and a negative band at 195 nm. univr.it For this compound, CD spectroscopy can be used to determine the predominant secondary structure in solution and to monitor conformational changes induced by factors such as temperature, pH, or the addition of binding partners. subr.edu The presence of a small positive peak around 230 nm in the CD spectra of some peptides has been correlated with a specific β-bulge structure and binding affinity. jst.go.jp

Table 4: Characteristic Far-UV CD Spectral Features for Protein Secondary Structures

| Secondary Structure | Wavelength and Sign of Key Bands (nm) |

|---|---|

| α-Helix | Negative at ~222, Negative at ~208, Positive at ~192 |

| β-Sheet | Negative at ~218, Positive at ~196 |

| Random Coil | Positive at ~212, Negative at ~195 |

Infrared (IR) Spectroscopy for Vibrational Analysis and Hydrogen Bonding

Mass Spectrometry for Sequence Verification and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique used to verify the amino acid sequence of this compound and to study its fragmentation patterns. uniroma1.it It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the peptide's molecular weight. uniroma1.it

Tandem mass spectrometry (MS/MS) is particularly useful for sequencing. pressbooks.pub In this technique, the protonated peptide is isolated, fragmented through collision with an inert gas, and the resulting fragment ions are mass-analyzed. uniroma1.it The fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be deduced. pressbooks.pubnih.gov It is important to note that the isomeric amino acids leucine (B10760876) (Leu) and isoleucine (Ile) have identical masses and cannot be distinguished by this method alone. pressbooks.pub

Table 5: Common Fragment Ions in Peptide Mass Spectrometry

| Ion Type | Description |

|---|---|

| b-ion | Contains the N-terminus and results from cleavage of a peptide bond. |

| y-ion | Contains the C-terminus and results from cleavage of a peptide bond. |

Advanced Structural Determination Methods (e.g., Cryo-Electron Microscopy of larger complexes with this compound)

While techniques like X-ray crystallography and NMR are powerful, they have limitations. Cryo-electron microscopy (cryo-EM) has emerged as a groundbreaking method for determining the high-resolution structure of large biomolecular assemblies in their near-native state. americanpeptidesociety.org This technique would be applicable to this compound if it were part of a larger complex, for instance, bound to a protein receptor. umich.eduu-tokyo.ac.jp

The process involves rapidly freezing the sample, which preserves the natural conformations of the complex. americanpeptidesociety.org The sample is then imaged using a low-dose electron beam to minimize radiation damage. americanpeptidesociety.org Computational methods are used to combine thousands of 2D images of individual particles into a 3D reconstruction of the complex. umich.edu Although cryo-EM has limitations in resolving very small molecules, it is invaluable for studying the structure of peptide-protein complexes that are difficult to crystallize. americanpeptidesociety.orgnih.gov

Biochemical Interactions and Biological System Modulation by H Leu Trp Leu Oh

Peptide-Receptor Binding and Ligand-Binding Domains

While specific receptor targets for H-Leu-Trp-Leu-OH are not extensively documented, the structural motifs present in the peptide provide insight into its potential binding interactions. Peptides containing tryptophan and leucine (B10760876) residues are known to be key components in various protein-protein interactions. For instance, a sequence featuring a Trp-Trp-Ile core is crucial for interactions involving the HIV-1 gp41 protein, and a synthetic peptide, H₂N-Trp-[Trp]-Leu-OH, was identified as a potent inhibitor in a cell-cell fusion assay related to this interaction. nih.gov This suggests that the Trp-Leu motif within this compound could facilitate binding to hydrophobic pockets on receptor surfaces or enzymes.

Furthermore, studies on matrix metalloproteinase-8 (MMP-8) complexed with a Pro-Leu-L-Trp phosphonate (B1237965) inhibitor revealed that the bulky tryptophan side chain occupies the S₁ subsite of the enzyme's active site. rcsb.org This demonstrates the capacity of a Leu-Trp sequence to fit into specific ligand-binding domains. The binding of such peptides is often stabilized by a combination of hydrophobic interactions and more specific interactions like cation-π stacking, where the tryptophan indole (B1671886) ring interacts with cationic residues on the receptor. beilstein-journals.orgbiorxiv.org The tryptophan repressor (TrpR), for example, features a binding pocket where the ligand is anchored via its carboxyl group to an arginine residue and through interactions with leucine residues. biorxiv.org

Table 1: Examples of Leu-Trp Containing Peptides and Their Binding Interactions

| Peptide/Analog | Binding Target/Context | Key Finding | Reference |

|---|---|---|---|

| H₂N-Trp-[Trp]-Leu-OH | HIV-1 gp41 CHR α-helix mimicry | Identified as a potent fusion inhibitor, mimicking key interaction residues. | nih.gov |

| Pro-Leu-L-Trp Phosphonate | Matrix Metalloproteinase-8 (MMP-8) | The tryptophan side chain occupies the S₁ subsite of the enzyme's active cleft. | rcsb.org |

| H-Phe-[Trp]-Leu-OH | MDM2/p53 Interaction | Acted as a lead inhibitor, indicating the importance of the Trp-Leu core in binding. | nih.gov |

| H-Trp-His-Trp-Leu-Gln-Leu... (α-factor) | α-factor receptor (Ste2p) | Analogues of this pheromone were used to map the ligand-binding domain of the receptor. | nih.gov |

**4.2. Membrane Interaction Dynamics of this compound

The interaction of this compound with cellular membranes is a critical aspect of its biological activity, governed largely by its hydrophobic character and the unique properties of the tryptophan residue.

The affinity of peptides for lipid membranes is determined by a balance of hydrophobic and electrostatic interactions. nih.gov this compound is a highly hydrophobic peptide, a characteristic conferred by its two leucine residues and the large indole side chain of tryptophan. novoprolabs.comfrontiersin.org With a theoretical isoelectric point (pI) of 7.0, the peptide is expected to be neutral at physiological pH, meaning its membrane affinity is primarily driven by hydrophobicity rather than electrostatic attraction to charged lipid headgroups. novoprolabs.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₂₃H₃₄N₄O₄ | Defines the elemental composition of the peptide. | novoprolabs.com |

| Molecular Weight | 430.55 g/mol | The mass of one mole of the peptide. | novoprolabs.com |

| Theoretical pI | 7.0 | Indicates the peptide is neutral at physiological pH, minimizing electrostatic interactions with membranes. | novoprolabs.com |

| GRAVY Score | 2.23 | A high positive score indicates significant hydrophobicity, predicting strong interaction with lipid environments. | novoprolabs.com |

Once associated with the membrane, this compound can modulate the physical state of the lipid bilayer. The insertion of amphiphilic peptides between lipid headgroups can reduce the order of both the headgroup region and the acyl chains. nih.gov The bulky indole side chain of tryptophan is particularly effective at disrupting the packing of lipid acyl chains. frontiersin.org

Studies using model peptides have shown that tryptophan residues preferentially localize near the lipid carbonyl region at the interface of the hydrophobic core and the polar headgroups. mdpi.comcdnsciencepub.comox.ac.uk This positioning can induce a disordering of the lipid acyl chains. tandfonline.com For example, interactions between tryptophan-containing peptides and POPC/POPG bilayers can lead to a decrease in the acyl chain order. rsc.org The magnitude of this membrane perturbation by small peptides has been shown to be inversely related to their interfacial affinity; peptides that embed deeper into the membrane cause more disruption. nih.govmdpi.com Given its high hydrophobicity, this compound is expected to intercalate into the bilayer, thereby increasing the fluidity and decreasing the order of the phospholipid acyl chains.

**4.3. Enzymatic Processing and Metabolic Fate of this compound

The biological activity of peptides is often terminated by enzymatic degradation. This compound is susceptible to hydrolysis by various proteases.

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. worthington-biochem.com Leucine aminopeptidase (B13392206) (LAP), as its name suggests, shows a preference for cleaving N-terminal leucine residues. worthington-biochem.com Since this compound possesses a leucine at its N-terminus, it is a probable substrate for this class of enzymes. Research has confirmed that the peptide this compound can be completely hydrolyzed by enzymes such as Pronase E and aminopeptidase M. dss.go.th Aminopeptidase N (APN), another name for aminopeptidase M, is known to hydrolyze peptides with N-terminal neutral amino acids, including leucine and tryptophan. nih.gov The metabolic fate of this compound in a biological system would therefore likely begin with the cleavage of the N-terminal leucine, followed by further degradation of the resulting Trp-Leu dipeptide.

Influence of Charge and Hydrophobicity on Peptide-Lipid Affinity

Role of Constituent Amino Acids in Cellular Processes

Leucine

Leucine is an essential branched-chain amino acid (BCAA) that plays a central role in protein metabolism and cell signaling. It is a key regulator of muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. nih.govfrontiersin.orgbiocrates.com This pathway is a critical regulator of cell growth, proliferation, and metabolism. frontiersin.org Beyond its role in protein synthesis, leucine also contributes to energy production. It is a ketogenic amino acid, meaning it can be metabolized into acetyl-CoA, which fuels the Krebs cycle for ATP production. biocrates.comresearchgate.net Leucine also stimulates insulin (B600854) secretion from pancreatic β-cells and can influence the production of other hormones like human growth hormone. nih.gov

Table 3: Key Cellular Functions of Leucine

| Function | Mechanism/Pathway | Reference |

|---|---|---|

| Protein Synthesis Regulation | Activates the mTOR signaling pathway, promoting translation initiation. | nih.govfrontiersin.orgbiocrates.com |

| Energy Metabolism | Metabolized to acetyl-CoA and acetoacetate (B1235776) for ATP production. | biocrates.com |

| Hormone Regulation | Stimulates insulin secretion from pancreatic β-cells. | nih.gov |

| Mitochondrial Biogenesis | Promotes mitochondrial biogenesis and function via the PGC-1α pathway. | frontiersin.org |

Tryptophan

Tryptophan is an essential amino acid with unique properties stemming from its indole side chain. mdpi.com It is a crucial building block for protein synthesis and plays important structural roles, particularly in anchoring proteins within cell membranes. wikipedia.org Tryptophan is also a biochemical precursor for several critical molecules. wikipedia.orgbiorxiv.org Over 95% of tryptophan is metabolized through the kynurenine (B1673888) pathway, which ultimately leads to the production of NAD⁺. wikipedia.orgnih.gov A smaller but vital fraction is converted into the neurotransmitter serotonin (B10506) and the neurohormone melatonin. wikipedia.orgnih.gov Tryptophan metabolism is a key regulator of immune responses, neural activities, and intestinal functions. biorxiv.orgfrontiersin.org Local depletion of tryptophan can inhibit T-cell proliferation, a mechanism central to immune tolerance. frontiersin.org

Table 4: Key Cellular Functions of Tryptophan

| Function | Mechanism/Pathway | Reference |

|---|---|---|

| Precursor for Biomolecules | Synthesizes serotonin, melatonin, kynurenine, and niacin (NAD⁺). | wikipedia.orgbiorxiv.orgnih.gov |

| Protein Structure | Acts as a membrane anchor for transmembrane proteins. | mdpi.comwikipedia.org |

| Immune Regulation | Metabolism via the kynurenine pathway (IDO1/TDO enzymes) modulates T-cell function and immune tolerance. | nih.govfrontiersin.org |

| Neuromodulation | Serves as the precursor to serotonin, a key neurotransmitter affecting mood and behavior. | nih.gov |

Tryptophan's Role in Protein Folding and Intermolecular Packing Interactions with Leucine

Tryptophan is a crucial amino acid in the architecture and stability of proteins. mdpi.com Its large, hydrophobic indole side chain often participates in the core of folded protein structures, shielded from the aqueous environment. oup.com Tryptophan is frequently found at the interface of transmembrane helices, where it is thought to contribute significantly to protein folding. mdpi.com It plays a role in stabilizing both tertiary and quaternary protein structures. mdpi.comresearchgate.net The indole ring of tryptophan can form hydrogen bonds, which, along with its hydrophobic nature, helps to anchor and orient membrane proteins. mdpi.com

Leucine's Significance in Protein Biosynthesis and mTOR Signaling Pathways

Leucine is recognized not only as a fundamental component of proteins but also as a key signaling molecule that regulates protein synthesis. oup.com It plays a pivotal role in stimulating muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway. frontiersin.orgresearchgate.netopenaccessjournals.com The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. frontiersin.org

Leucine's activation of mTOR complex 1 (mTORC1) is a critical step. oup.com This activation leads to the phosphorylation of downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.org The phosphorylation of these targets initiates the translation of mRNA into protein. oup.com By stimulating the mTOR pathway, leucine promotes an increase in muscle mass by enhancing protein synthesis and inhibiting protein degradation. frontiersin.org This signaling role of leucine is observed in various tissues, including skeletal muscle and adipose tissue. imrpress.com

Key Proteins in Leucine-Mediated mTOR Signaling:

| Protein | Function | Reference |

|---|---|---|

| mTOR | Central kinase that regulates cell growth and protein synthesis. | frontiersin.orgresearchgate.net |

| mTORC1 | A complex of mTOR that is directly activated by leucine. | oup.com |

| S6K1 | A downstream target of mTORC1, its phosphorylation promotes protein synthesis. | frontiersin.org |

| 4E-BP1 | Another downstream target of mTORC1, its phosphorylation releases the inhibition of translation initiation. | frontiersin.org |

Studies on Peptide Transport and Cellular Uptake Mechanisms

The cellular uptake of tripeptides like this compound is a critical process for their biological activity. This transport is primarily mediated by specific transporter proteins located on the cell membrane. ontosight.ai The main transporters involved in the uptake of di- and tripeptides are the proton-coupled oligopeptide transporters, PepT1 and PepT2. mdpi.com

PepT1 is predominantly found in the small intestine and is a low-affinity, high-capacity transporter, meaning it can transport a large volume of peptides. researchgate.net PepT2, on the other hand, is a high-affinity, low-capacity transporter and is more widely distributed throughout the body, including in the kidneys. researchgate.net These transporters are responsible for the absorption of di- and tripeptides from dietary protein digestion. mdpi.com

The mechanism of transport is an active process, often coupled with a proton gradient across the cell membrane. nih.gov Once inside the cell, tripeptides can be hydrolyzed into their constituent amino acids, which can then be used for protein synthesis or other metabolic processes. mdpi.com However, some studies suggest that certain tripeptides may not be transported intact across the intestinal membrane but are first partially hydrolyzed by brush-border membrane-bound peptidases. nih.gov The resulting dipeptides are then transported into the cells via transporters like PEPT1. nih.gov

The cellular uptake of peptides can also occur through other mechanisms, such as endocytosis, particularly for larger peptides or cell-penetrating peptides. mdpi.com

Interactions with Metal Ions and Radical Species

The amino acid constituents of this compound, particularly leucine and tryptophan, can interact with metal ions and radical species. Leucine has been shown to have a high potential to chelate with transition metal ions such as iron (Fe) and copper (Cu). royalsocietypublishing.org It primarily interacts with these metal ions through the oxygen atoms of its carboxyl group. royalsocietypublishing.org These interactions can lead to the formation of metal-amino acid complexes. researchgate.net

Tryptophan's indole ring also allows it to interact with metal ions, often through π-cation interactions. beilstein-journals.org The interaction of aromatic amino acids like tryptophan with metal complexes has been studied extensively. mdpi.com

Both leucine and tryptophan can be affected by radical species. The oxidation of leucine can be initiated by hydroxyl radicals, and the presence of transition metal ions can potentially enhance this process. royalsocietypublishing.org Tryptophan is also susceptible to oxidation by various radical species, which can lead to the modification of the indole ring. annualreviews.org This oxidative modification can be influenced by the presence of bicarbonate ions and metal ions. annualreviews.org The interaction of tryptophan with metal oxide nanoparticles has also been shown to affect its oxidation. diva-portal.org

Theoretical and Computational Investigations of H Leu Trp Leu Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For H-Leu-Trp-Leu-OH, MD simulations can reveal its conformational landscape and intrinsic flexibility in various environments. The process involves generating an initial 3D structure and simulating its dynamic behavior by numerically solving Newton's equations of motion for the system.

MD simulations on peptides similar to this compound have been used to explore conformational preferences, such as the tendency to adopt folded or extended structures. acs.orgaps.org These simulations, often performed using force fields like GROMOS, Amber, or CHARMM, can track the peptide's backbone torsion angles (phi, psi) and side-chain orientations (chi) over nanoseconds or even microseconds. plos.orgnih.gov This provides a detailed picture of the accessible conformational states and the energetic barriers between them. For instance, studies on Leu-enkephalin have shown it can adopt multiple conformations including β-bends and extended structures, with the solvent environment playing a critical role in stabilizing specific forms. acs.org A simulation of this compound would likely reveal a complex ensemble of conformations, influenced by the hydrophobic interactions between the two leucine (B10760876) residues and the bulky tryptophan side chain. Investigating the peptide in different solvents, such as water or dimethyl sulfoxide (B87167) (DMSO), would further elucidate how the environment modulates its structural dynamics. acs.org

Table 1: Representative Torsion Angles from a Hypothetical MD Simulation of this compound

| Residue | Torsion Angle | Conformation A (Folded) | Conformation B (Extended) |

| Leu-1 | ψ | -45° | 140° |

| Trp-2 | φ | -120° | -135° |

| Trp-2 | ψ | 130° | 138° |

| Leu-3 | φ | -70° | -145° |

Note: This table is illustrative and represents the type of data obtainable from MD simulations. Actual values would depend on the specific force field and simulation conditions used.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for this compound

While MD simulations excel at sampling conformational space, Quantum Mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. ajol.infonih.gov DFT calculations are often used to refine the geometries of low-energy conformations identified by MD and to compute a wide range of molecular properties with high precision. southampton.ac.uk For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can elucidate its intrinsic electronic characteristics. ajol.info

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the indole (B1671886) ring of tryptophan is expected to significantly influence the electronic properties, likely contributing to the HOMO. ajol.info

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this tripeptide, negative potential would be concentrated around the carbonyl oxygens and the carboxylate group, while positive potential would be found near the amide and N-terminal amine protons.

Chemical reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, can quantify the peptide's reactivity. ajol.info These parameters are invaluable for predicting how this compound might behave in different chemical environments and its propensity to engage in various types of interactions.

Table 2: Hypothetical Electronic Properties of this compound Conformations from DFT Calculations

| Property | Conformation A (Folded) | Conformation B (Extended) |

| Total Energy (Hartree) | -1525.65 | -1525.62 |

| HOMO Energy (eV) | -6.2 | -6.1 |

| LUMO Energy (eV) | -0.8 | -0.7 |

| HOMO-LUMO Gap (eV) | 5.4 | 5.4 |

| Dipole Moment (Debye) | 4.5 | 2.1 |

Note: This table is for illustrative purposes. The folded conformation is hypothetically more stable and has a larger dipole moment due to the alignment of polar groups.

The biological activity and structure of peptides are highly dependent on their protonation state, which in turn is influenced by the surrounding pH. This compound has multiple potential protonation sites: the N-terminal amino group, the C-terminal carboxylic acid, and the nitrogen atom of the tryptophan indole ring.

In the gas phase, computational studies on similar peptides like H-Leu-Trp-COOH have shown that the proton is most likely attached to the N-terminal amine. nih.govresearchgate.net DFT calculations can be used to compute the proton affinity of each potential site, confirming the most energetically favorable protonation location in the absence of solvent. researchgate.net

In an aqueous solution, the situation is different. Peptides typically exist as zwitterions, with a protonated N-terminus (NH3+) and a deprotonated C-terminus (COO-). mdpi.com Computational models can simulate this by using a Polarizable Continuum Model (PCM) to represent the solvent, which accounts for the stabilizing effect of the aqueous environment on charged species. beilstein-journals.org Analysis of protonated tryptophan in the gas phase indicates that protonation can significantly alter its electronic spectrum, a finding that would be relevant for spectroscopic studies of this compound. researchgate.net

Analysis of Electronic Structure and Reactivity Profiles

In Silico Modeling of Peptide-Macromolecule Interactions (e.g., protein, DNA, RNA)

Understanding how this compound interacts with larger biomolecules is key to elucidating its potential biological function. In silico techniques like molecular docking and protein-peptide MD simulations are primary tools for this purpose. nih.gov

Molecular docking can predict the preferred binding orientation of the tripeptide within the active or allosteric site of a target protein. Given its sequence, this compound is rich in hydrophobic residues, which are known to be crucial for binding to hydrophobic pockets in many proteins. nih.gov The leucine and tryptophan side chains can form favorable van der Waals and hydrophobic interactions. For example, tryptophan residues are often involved in cation-π interactions with positively charged residues like lysine (B10760008) or arginine in a protein binding site. plos.org Docking studies could screen this compound against a library of protein structures to identify potential binding partners.

Following docking, MD simulations of the peptide-protein complex can be performed to assess the stability of the predicted binding pose and to observe any induced conformational changes. nih.gov These simulations provide a dynamic view of the interaction, revealing key hydrogen bonds, hydrophobic contacts, and water-mediated interactions that stabilize the complex. plos.org While interactions with DNA or RNA are less commonly studied for small, neutral peptides, computational models could also explore these possibilities, particularly if the peptide is part of a larger complex or binds to a protein that interacts with nucleic acids.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Computational methods are instrumental in predicting the structure-activity relationship (SAR) of a peptide, guiding the design of more potent or selective analogs. preprints.org For this compound, a Quantitative Structure-Activity Relationship (QSAR) study could be performed to correlate specific structural features with a measured biological activity. mdpi.com

The process typically involves several steps:

Analog Design : A virtual library of this compound analogs is created by making systematic modifications, such as substituting one or more amino acids, altering stereochemistry, or modifying the termini.

Descriptor Calculation : For each analog, a set of molecular descriptors is calculated using computational chemistry software. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. mdpi.com

Model Building : A mathematical model is developed to find a statistical correlation between the calculated descriptors and the experimentally determined biological activity (e.g., IC50 value) of a training set of peptides. physchemres.org

Prediction : The validated QSAR model can then be used to predict the activity of new, untested analogs, prioritizing the most promising candidates for synthesis and experimental testing.

For example, SAR studies on leucine derivatives have revealed that the L-configuration and the length and branching of the side chain are critical for activating certain cellular signaling pathways. nih.gov A similar computational approach for this compound could identify the relative importance of each residue and its side chain for a specific biological effect, accelerating the discovery of optimized peptide-based molecules.

Research Applications and Potential in Bioactive Peptide Design

H-Leu-Trp-Leu-OH as a Benchmark for Peptide Engineering and Design Principles

While not a universal benchmark, this compound and peptides with similar compositions are instrumental in exploring principles of peptide engineering. The presence of bulky, hydrophobic residues like leucine (B10760876) and tryptophan provides a model system for studying how amino acid sequence dictates secondary structure and intermolecular interactions. Research in peptide engineering often focuses on creating stable, functional structures, and understanding the contribution of individual residues is key.

Utilization in the Development of Targeted Biochemical Probes and Assays

The development of targeted biochemical probes is a cornerstone of modern biochemistry, allowing researchers to track biological processes in real time. Peptides are excellent scaffolds for such probes due to their specificity and biological relevance. While this compound itself is a simple tripeptide, the principles of its structure are relevant to the design of more complex peptide-based probes.

Researchers synthesize peptide analogues that incorporate photoactivatable groups, fluorescent tags, or biotin (B1667282) to study peptide-receptor interactions. For example, analogues of the Saccharomyces cerevisiae mating pheromone, a tridecapeptide, have been synthesized with such tags to probe its receptor. Similarly, photosensitizers have been conjugated to peptides that target specific receptors, such as the vascular endothelial growth factor receptor, to create agents for photodynamic therapy that can be precisely targeted to tumor vasculature. The tryptophan residue within a peptide like this compound is particularly useful in this context, as its intrinsic fluorescence can be used as a built-in probe to study binding or environmental changes without the need for an external fluorophore.

Investigation of Peptide Degradation Pathways and Stability

The stability of a peptide is critical for its potential application. This compound has been used as a model substrate in studies investigating the degradation of peptides, particularly the oxidation of tryptophan residues. Tryptophan is one of the amino acids most susceptible to oxidation, which can occur during the processing or storage of foods, feeds, and pharmaceuticals. dss.go.th

In a study using hydrogen peroxide as an oxidizing agent, the degradation rate of tryptophan was found to be faster in short-chain peptides and unbound tryptophan compared to when it was part of a larger protein like lysozyme. dss.go.th The research identified several degradation products resulting from the oxidation of the tryptophan residue within peptides.

Table 1: Identified Degradation Products from Tryptophan Oxidation in Peptides

| Precursor | Degradation Product | Abbreviation |

|---|---|---|

| Tryptophan | N-Formylkynurenine | NFK |

| Tryptophan | Kynurenine (B1673888) | Kyn |

| Tryptophan | Oxindolylalanine | Oia |

| Tryptophan | Dioxindolylalanine | DiOia |

| Tryptophan | 5-Hydroxytryptophan | 5-OH-Trp |

| Tryptophan | Picolinic Acid | PIC |

Data sourced from a study on the oxidation of tryptophan residues in peptides and proteins. dss.go.th

The stability of peptides is also a subject of intense research in the context of developing peptide-based drugs. For example, studies on β-peptides, which are composed of β-amino acids, have shown them to be resistant to degradation by common proteolytic enzymes, offering a significant advantage over natural α-peptides. researchgate.net Understanding the degradation pathways of standard α-peptides like this compound provides a crucial baseline for evaluating the stability of these engineered analogues. researchgate.net

Exploration of Peptide Sequence-Taste Relationships for Bitter Peptides

The taste of peptides is a significant area of food science, particularly the bitter taste that often develops in aged cheese or protein hydrolysates. The bitterness of a peptide is strongly correlated with its hydrophobicity, and this compound, being composed of three hydrophobic amino acids, is a relevant model for studying this phenomenon. bachem.com

Research has established that peptides containing hydrophobic amino acids like leucine, tryptophan, phenylalanine, and valine are often bitter. tandfonline.comoup.com The specific sequence and even the configuration of the amino acids can influence the intensity of the bitterness. tandfonline.com Studies have shown that dipeptides containing leucine or phenylalanine are bitter, and the intensity increases when the terminal amino and carboxyl groups are blocked. tandfonline.com The dipeptide H-Leu-Trp-OH has been identified as a bitter peptide isolated from Swiss mountain cheese. ethz.ch More recently, the dipeptide Leu-Trp (LW) was identified as one of sixteen bitter-tasting hydrophobic peptides purified from soy sauce. oup.com Interestingly, these bitter peptides were also found to enhance other taste sensations, such as umami and kokumi. oup.com

The molecular basis for bitter taste involves a family of G-protein coupled receptors known as taste 2 receptors (TAS2Rs). Research has demonstrated that amino acids and peptides can activate multiple TAS2Rs. For example, L-tryptophan activates TAS2R4, while peptides like Leu-Leu-Leu specifically activate TAS2R4. nih.gov This suggests that the bitterness of peptides like this compound is mediated by a complex pattern of receptor activation rather than a single, dedicated receptor. nih.gov

Table 2: Examples of Bitter-Tasting Peptides

| Peptide Sequence | Source/Context | Reference |

|---|---|---|

| H-Leu-Trp-OH | Isolated from Swiss cheese | ethz.ch |

| H-Leu-Trp-OH | Found to enhance umami in soy sauce | oup.com |

| H-Gly-Phe-OH | Synthetic peptide studied for taste | bachem.com |

| H-Leu-Leu-OH | Synthetic peptide studied for taste | ethz.ch |

| H-Val-Tyr-OH | Synthetic peptide studied for taste | bachem.com |

| Cyclo(Pro-Leu) | Found in roasted cocoa and Sake | ethz.ch |

This table provides a selection of peptides identified as having a bitter taste in various research contexts.

Concluding Remarks and Future Research Perspectives on H Leu Trp Leu Oh

Current Gaps and Unanswered Questions in Tripeptide Research

The field of peptide research, despite its advances, still contains significant knowledge gaps, particularly concerning short peptides like tripeptides. Many small peptides are present in biological systems, but their specific functions often remain uncharacterized. researchgate.net A primary challenge is overcoming their inherent limitations for therapeutic use, such as low membrane permeability, poor oral bioavailability, and short half-lives due to rapid degradation by proteases. frontiersin.org

Key unanswered questions in the field that are relevant to H-Leu-Trp-Leu-OH include:

Biological Function: The precise biological role of most naturally occurring short peptides is unknown. Identifying the endogenous functions of tripeptides could unveil new therapeutic targets and pathways.

Structural Stability: Peptides often lack a stable three-dimensional structure in solution, which can hinder their ability to bind to targets with high affinity. mdpi.com Developing strategies to conformationaly constrain peptides like this compound is a major hurdle.

Target Specificity: While peptides can be highly specific, achieving high affinity and selectivity for "undruggable" targets, such as protein-protein interfaces, remains a significant challenge. frontiersin.orgmdpi.com

Metabolic Fate: The rapid clearance of peptides by the kidneys and degradation by enzymes means that detailed pharmacokinetic studies are crucial but often complex. frontiersin.org Understanding the metabolic pathway of this compound would be essential for any potential application.

The high content of hydrophobic residues in this compound (two leucines and a tryptophan) suggests it may have limited solubility in aqueous solutions, posing a challenge for both experimental use and purification. biocat.com

Emerging Methodologies for Peptide Analysis and Interaction Studies

Advances in analytical techniques are crucial for closing the knowledge gaps in tripeptide research. These methodologies enable more sensitive detection, detailed structural characterization, and a deeper understanding of molecular interactions, which are all critical for studying compounds like this compound.

Modern mass spectrometry (MS) is a cornerstone of peptide analysis. abcam.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the separation, identification, and quantification of peptides in complex biological mixtures. abcam.com For small peptides, which may not generate sufficient fragment ions for easy identification, chemical derivatization methods like dimethyl labeling can enhance signal intensity and simplify spectral interpretation. researchgate.net

Newer sample preparation and analysis methods further enhance our capabilities:

Fabric Phase Sorptive Extraction (FPSE): This technique offers a sustainable and efficient way to extract and concentrate peptides from complex matrices like cosmetic creams, improving the sensitivity of subsequent analysis. mdpi.com

Advanced MS Acquisition and Informatics: Novel data acquisition strategies like BoxCar can improve the dynamic range and signal-to-noise ratio, allowing for the detection of over 10,000 proteins in a short time. nih.gov Furthermore, "open modification searching" algorithms can detect any potential post-translational modifications on a peptide without needing to predefine them. nih.gov

Imaging Mass Spectrometry (IMS): This powerful technique allows for the study of peptides and proteins directly in tissue sections without prior knowledge of the analytes, providing spatial information about their distribution. nih.gov

These emerging tools provide the necessary sensitivity and precision to investigate the existence, function, and interactions of specific tripeptides like this compound within biological systems.

Table 1: Comparison of Modern Peptide Analysis Methodologies

| Methodology | Principle | Key Advantage(s) | Relevance for this compound |

|---|---|---|---|

| LC-MS/MS | Separates peptides via liquid chromatography before mass analysis and fragmentation. abcam.com | High throughput, excellent for complex mixtures, provides sequence and quantitative data. abcam.com | Identification and quantification in biological fluids or tissues. |

| Dimethyl Labeling | Chemically adds dimethyl groups to the N-terminus and lysine (B10760008) side chains. researchgate.net | Enhances MS signal for small peptides, simplifies MS/MS spectra for easier identification. researchgate.net | Improves confidence in identifying the Leu-Trp-Leu sequence. |

| FPSE | Microextraction method using a coated fabric to isolate analytes from a sample matrix. mdpi.com | Green chemistry approach, effective for complex samples like cosmetics, enhances sensitivity. mdpi.com | Efficient extraction from topical formulations for quality control. |

| Imaging Mass Spectrometry | Analyzes the spatial distribution of molecules by scanning a laser across a tissue section. nih.gov | Provides localization data without labeling, multiplex analysis of many biomolecules simultaneously. nih.gov | Visualizing the penetration and distribution within skin or other tissues. |

Broader Implications for De Novo Peptide Design and Functional Mimicry

The sequence of this compound holds significant implications for the rational design of new peptides (de novo design) and the creation of molecules that mimic the function of larger proteins. De novo design aims to create novel protein structures from first principles, often using repeating sequences of hydrophobic and polar amino acids to drive folding into predictable secondary structures like α-helices and β-sheets. escholarship.org The (Leu)n repeat, for instance, is a classic component in the design of synthetic α-helical coiled coils. escholarship.org

The this compound sequence is particularly relevant for mimicking "hotspot" residues at protein-protein interfaces (PPIs). Many critical PPIs are mediated by a small number of amino acids, often including hydrophobic and aromatic residues like Phenylalanine (Phe), Tryptophan (Trp), and Leucine (B10760876) (Leu). nih.govnih.gov For example, the interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is critically dependent on Phe19, Trp23, and Leu26 of p53 inserting into a hydrophobic pocket on MDM2. nih.govnih.gov

A tripeptide like this compound could serve as:

A Core Recognition Motif: It could be a foundational building block for larger synthetic peptides or peptidomimetics designed to disrupt specific PPIs. By presenting these key side chains in the correct spatial orientation, such a molecule could competitively inhibit disease-relevant interactions. frontiersin.org

A Template for Peptidomimetics: The sequence can inform the design of non-peptidic scaffolds (peptidomimetics) that arrange Phe, Trp, and Leu-like functional groups in a way that mimics an α-helix, thereby improving stability and cell permeability while retaining binding activity. nih.govacs.org

A Tool for Functional Probes: By incorporating this tripeptide into larger structures, researchers can probe the requirements for binding at hydrophobic protein interfaces, advancing our understanding of molecular recognition.

The ability to design peptides that can self-assemble or mimic biological functions opens up new avenues for developing therapeutics and advanced biomaterials. beilstein-journals.org The simple yet potent combination of residues in this compound makes it a valuable conceptual model for these future endeavors.

Table 2: Key Residues in Protein-Protein Interactions as Targets for Mimicry

| Interacting Proteins | Key "Hotspot" Residues | Functional Implication of Mimicry | Reference |

|---|---|---|---|

| p53 / MDM2 | Phe19, Trp23, Leu26 | Inhibition of this interaction can restore p53's tumor suppressor function. | nih.gov, nih.gov |

| HIF-1α / p300 | Leu, Met, Cys | Inhibition of hypoxia-inducible signaling for potential cancer therapy. | nih.gov |

| Bcl-xL / Bak | Not specified, but α-helix mediated | Development of light-regulated peptide inhibitors for apoptosis control. | frontiersin.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.